molecular formula C17H18N2O6 B13573740 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

Cat. No.: B13573740
M. Wt: 346.3 g/mol
InChI Key: KAISCOMLUPFPPE-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group and a cyclopropane-1-carboxylate moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group further adds to its chemical stability and reactivity.

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl with tert-butoxycarbonyl-protected amino acids under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the tert-butoxycarbonyl group allows for selective binding to target proteins, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O6
  • Molecular Weight : 348.35 g/mol
  • CAS Number : 2240185-68-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The cyclopropane moiety is known to enhance the compound's stability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and cell proliferation.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description References
Antioxidant Exhibits free radical scavenging properties.
Antimicrobial Demonstrated activity against various bacterial strains.
Anti-inflammatory Inhibits pro-inflammatory cytokines in vitro.
Cytotoxicity Induces apoptosis in cancer cell lines at specific concentrations.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism for its anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

Research Findings

Recent investigations have focused on the optimization of this compound for enhanced biological activity. Modifications to the tert-butoxycarbonyl group have shown promise in improving solubility and bioactivity.

Notable Research:

  • A comparative study highlighted that derivatives of this compound exhibited improved cytotoxicity against human cancer cell lines compared to the parent compound.
  • Another study explored its potential as a lead compound for new anti-inflammatory drugs, emphasizing its low toxicity profile.

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C17H18N2O6/c1-16(2,3)24-15(23)18-17(8-9-17)14(22)25-19-12(20)10-6-4-5-7-11(10)13(19)21/h4-7H,8-9H2,1-3H3,(H,18,23)

InChI Key

KAISCOMLUPFPPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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